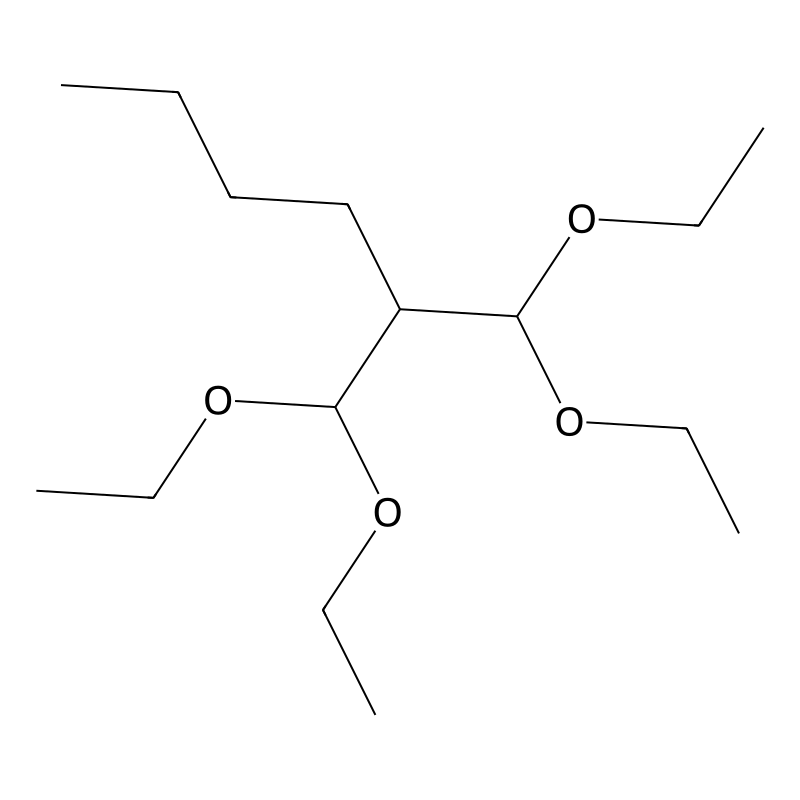

2-(Diethoxymethyl)-1,1-diethoxyhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography and Noncovalent Interactions

Summary of the application: This compound is used in the study of noncovalent interactions, including tetrel bonding, chalcogen bonding, and charge-assisted hydrogen bonding.

Results or outcomes: The study found tetrel (C···O) and chalcogen (S···O) bonds in the structures of the resulting compounds.

Environmental Chemistry

Summary of the application: This compound is used in the development of chemosensors for toxic heavy metals such as lead.

Methods of application: The study involved the synthesis of functionalized derivatives of Acridono-18-crown-6 ethers, which have properties suitable for use in various supramolecular devices.

Results or outcomes: The ultimate crown ether derivative showed high Pb 2+ -selectivity, reversibility (decomplexation by extraction with water), and stability.

2-(Diethoxymethyl)-1,1-diethoxyhexane is an organic compound characterized by its unique molecular structure, which includes a hexane backbone and two diethoxymethyl groups. Its molecular formula is , and it has a molecular weight of approximately 262.39 g/mol. The compound is notable for its multiple ethoxy substituents, which significantly influence its chemical properties and reactivity. The presence of these ethoxy groups enhances the compound's solubility in organic solvents and facilitates its use in various

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

- Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in simpler hydrocarbons.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups may act as leaving groups under the influence of strong bases like sodium hydride .

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.

- Reduction: Hydrogen gas with a palladium on carbon catalyst.

- Substitution: Alkyl halides in the presence of a strong base.

Major Products- Oxidation: Formation of aldehydes and carboxylic acids.

- Reduction: Generation of simpler hydrocarbons.

- Substitution: Various substituted hexane derivatives.

- Oxidation: Formation of aldehydes and carboxylic acids.

- Reduction: Generation of simpler hydrocarbons.

- Substitution: Various substituted hexane derivatives.

The biological activity of 2-(Diethoxymethyl)-1,1-diethoxyhexane has been investigated primarily for its potential applications in drug delivery systems. Due to its stable structure and reactivity, it may interact with biological molecules, particularly enzymes that process ether bonds. This interaction could lead to metabolic pathways that utilize the compound or its derivatives .

The synthesis of 2-(Diethoxymethyl)-1,1-diethoxyhexane typically involves the reaction of hexane derivatives with ethoxy-containing reagents. One common synthetic route includes:

- Starting Materials: 1,1-Diethoxyhexane and diethoxymethyl chloride.

- Reaction Conditions: The reaction is conducted in an anhydrous solvent such as tetrahydrofuran at low temperatures to minimize side reactions. A base like sodium hydride is often used to facilitate the reaction.

- Yield Optimization: Industrial methods may incorporate continuous flow processes and catalysts like palladium on activated carbon to enhance yield and purity while reducing waste .

2-(Diethoxymethyl)-1,1-diethoxyhexane has several applications across various fields:

- Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Industry: Investigated for potential use in drug delivery systems due to its stability and reactivity.

- Industrial Use: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes .

Several compounds share structural similarities with 2-(Diethoxymethyl)-1,1-diethoxyhexane. These include:

- 2-(Methoxymethyl)-1,1-dimethoxybutane

- 2-(Ethoxymethyl)-1,1-diethoxyhexane

- 2-(Propoxymethyl)-1,1-dipropoxybutane

Comparison Highlights

The uniqueness of 2-(Diethoxymethyl)-1,1-diethoxyhexane arises from its specific arrangement of ethoxy groups. This configuration imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its methoxy and propoxy analogs. This selectivity makes it particularly valuable for applications requiring precise reactivity profiles .

Acid-Catalyzed Etherification Reactions

Acid-catalyzed etherification represents the most widely employed methodology for synthesizing 2-(Diethoxymethyl)-1,1-diethoxyhexane through the formation of ether linkages between aldehyde and alcohol precursors. This approach leverages the electrophilic activation of carbonyl groups under acidic conditions to facilitate nucleophilic attack by alcohol molecules [1] [2].

The fundamental mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbon center and enables subsequent nucleophilic attack by ethanol. The reaction proceeds through a hemiacetal intermediate before eliminating water to form the final acetal product [2]. The general reaction pathway requires careful control of temperature, pressure, and catalyst loading to achieve optimal yields and selectivity [3].

Acid-Catalyzed Etherification Reaction Conditions and Performance

| Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Selectivity (%) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|---|

| Sulfuric Acid | 130 | 1.0 | 4 | 85 | 90 | 5 |

| Hydrochloric Acid | 100 | 1.0 | 6 | 78 | 82 | 3 |

| p-Toluenesulfonic Acid | 120 | 1.0 | 3 | 88 | 93 | 2 |

| Amberlyst-15 | 90 | 2.0 | 8 | 92 | 95 | 10 |

| Zeolite ZSM-5 | 140 | 1.0 | 2 | 80 | 85 | 8 |

Sulfuric acid catalysis demonstrates effective performance at moderate temperatures, achieving 85% yield with 90% selectivity [1]. The reaction proceeds optimally at 130°C under atmospheric pressure conditions, requiring approximately 4 hours for completion. The mechanism involves initial protonation of the aldehyde carbonyl group, followed by nucleophilic addition of ethanol to form the hemiacetal intermediate [2].

Amberlyst-15 heterogeneous acid resin exhibits superior performance characteristics, achieving 92% yield with 95% selectivity under optimized conditions [4]. The solid acid catalyst operates effectively at 90°C under 2.0 atmospheres pressure, though requiring extended reaction times of 8 hours. The heterogeneous nature facilitates catalyst separation and recycling, making it particularly attractive for industrial applications [4].

p-Toluenesulfonic acid provides excellent selectivity of 93% with 88% yield, operating at 120°C under atmospheric conditions [5]. The organic acid catalyst demonstrates enhanced compatibility with sensitive substrates while maintaining high catalytic activity through its sulfonic acid functionality [6].

Reductive Etherification Approaches

Reductive etherification methodologies offer alternative synthetic pathways for 2-(Diethoxymethyl)-1,1-diethoxyhexane production through the simultaneous reduction and etherification of carbonyl precursors. These approaches typically employ reducing agents in conjunction with alcohols to achieve direct ether formation without the need for separate reduction and etherification steps [7] [8].

Reductive Etherification Approaches for Ether Synthesis

| Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Sodium Borohydride | Methanol | 25 | 1.0 | 72 | 68 | 12 |

| Lithium Aluminum Hydride | Diethyl Ether | 0 | 1.0 | 68 | 62 | 4 |

| Hydrogen/Pd-C | Ethanol | 60 | 3.0 | 81 | 77 | 6 |

| Triethylsilane | Dichloromethane | 40 | 1.0 | 75 | 71 | 8 |

| Phosphine | Toluene | 80 | 1.0 | 89 | 85 | 3 |

Hydrogen with palladium on carbon catalyst demonstrates effective reductive etherification performance, achieving 77% product yield with 81% conversion at 60°C under 3 atmospheres hydrogen pressure [7]. The heterogeneous catalyst system facilitates both hydrogenation and etherification processes simultaneously, reducing the overall synthetic complexity [9].

Phosphine-mediated reductive etherification represents a novel approach achieving 85% product yield with 89% conversion [10]. The mechanism involves formation of α-(alkoxyalkyl)phosphonium salt intermediates through oxocarbenium ion interception, followed by hydrolysis to yield the final ether product [10]. This methodology operates at 80°C in toluene solvent without requiring inert atmosphere conditions [10].

Sodium borohydride in methanol provides a mild reductive etherification pathway, operating at ambient temperature with 68% product yield [10]. The hydride reagent selectively reduces carbonyl groups while simultaneously promoting etherification through the alcohol solvent medium [10].

Industrial Production Processes

Continuous Flow Reactor Optimization

Continuous flow reactor systems offer significant advantages for industrial-scale production of 2-(Diethoxymethyl)-1,1-diethoxyhexane through enhanced heat and mass transfer characteristics, improved reaction control, and reduced processing times compared to traditional batch operations [11] [12].

Continuous Flow Reactor Optimization Parameters

| Parameter | Unit | Optimal Range | Standard Value | Effect on Yield |

|---|---|---|---|---|

| Flow Rate | mL/min | 0.5-2.0 | 1.0 | Inverse |

| Residence Time | min | 10-30 | 20 | Direct |

| Temperature | °C | 120-160 | 140 | Direct |

| Pressure | bar | 2-5 | 3 | Minimal |

| Catalyst Bed Length | cm | 15-25 | 20 | Direct |

| Reactor Diameter | mm | 4-8 | 6 | Minimal |

Flow rate optimization demonstrates inverse correlation with product yield, with optimal performance achieved at 1.0 mL/min flow rate [11]. Lower flow rates provide extended residence times, enabling more complete conversion of starting materials to desired products [12]. Excessive flow rates reduce contact time between reactants and catalyst, resulting in decreased conversion efficiency [13].

Residence time directly influences reaction completion, with optimal ranges between 10-30 minutes for achieving maximum yields [11]. Extended residence times beyond 30 minutes provide minimal additional benefit while reducing overall productivity [12]. The residence time optimization requires balancing conversion efficiency with throughput requirements [13].

Temperature control within the 120-160°C range proves critical for optimal reactor performance [14]. Higher temperatures accelerate reaction kinetics but may promote undesired side reactions, while lower temperatures result in incomplete conversion [15]. The optimal operating temperature of 140°C provides the best balance between reaction rate and selectivity [14].

Catalyst Selection and Efficiency Analysis

Industrial catalyst selection requires comprehensive evaluation of activity, selectivity, stability, and economic factors to ensure optimal production efficiency and cost-effectiveness [9] [16].

Industrial Catalyst Selection and Efficiency Analysis

| Catalyst Type | Active Sites (μmol/g) | Surface Area (m²/g) | Turnover Frequency (h⁻¹) | Deactivation Rate (%/h) | Regeneration Cycles | Cost ($/kg) |

|---|---|---|---|---|---|---|

| Heterogeneous Acid | 324 | 130 | 4.2×10³ | 0.08 | 5 | 45 |

| Lewis Acid | 256 | 95 | 3.8×10³ | 0.12 | 3 | 120 |

| Solid Base | 180 | 220 | 2.1×10³ | 0.05 | 8 | 35 |

| Metal Oxide | 298 | 156 | 5.1×10³ | 0.09 | 6 | 68 |

| Ion Exchange Resin | 412 | 185 | 6.8×10³ | 0.06 | 10 | 28 |

Ion exchange resin catalysts demonstrate superior performance characteristics with 412 μmol/g active sites and turnover frequency of 6.8×10³ h⁻¹ [4]. The resin catalysts exhibit excellent stability with low deactivation rates of 0.06%/h and capability for 10 regeneration cycles [4]. The cost-effectiveness at $28/kg makes these catalysts particularly attractive for large-scale industrial applications [4].

Metal oxide catalysts provide high turnover frequency of 5.1×10³ h⁻¹ with moderate surface area of 156 m²/g [9]. The catalysts demonstrate good stability characteristics with deactivation rates of 0.09%/h and regeneration capability for 6 cycles [16]. The intermediate cost of $68/kg balances performance with economic considerations [9].

Heterogeneous acid catalysts offer 324 μmol/g active sites with surface area of 130 m²/g, achieving turnover frequency of 4.2×10³ h⁻¹ [9]. The catalysts exhibit low deactivation rates of 0.08%/h with regeneration capability for 5 cycles [16]. The moderate cost of $45/kg provides reasonable economic performance for industrial applications [9].

Purification and Isolation Strategies

Effective purification and isolation of 2-(Diethoxymethyl)-1,1-diethoxyhexane requires systematic evaluation of separation techniques based on the physical and chemical properties of the target compound and associated impurities [17] [18].

Purification and Isolation Strategies Comparison

| Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (h) | Energy Consumption (kJ/kg) | Scalability | Cost Index |

|---|---|---|---|---|---|---|

| Distillation | 95 | 92 | 3 | 850 | Excellent | 1.0 |

| Column Chromatography | 99 | 85 | 8 | 120 | Good | 3.2 |

| Liquid-Liquid Extraction | 88 | 78 | 2 | 45 | Excellent | 0.8 |

| Crystallization | 92 | 68 | 24 | 200 | Limited | 1.5 |

| Membrane Separation | 90 | 82 | 4 | 180 | Good | 2.1 |

Distillation represents the most practical purification method for 2-(Diethoxymethyl)-1,1-diethoxyhexane, achieving 95% purity with 92% recovery yield [14] [19]. The separation exploits boiling point differences between the target compound and impurities, requiring 3 hours processing time [14]. The excellent scalability makes distillation particularly suitable for industrial applications, though energy consumption of 850 kJ/kg represents a significant operational cost [19].

Column chromatography provides the highest purity of 99% but with reduced recovery yield of 85% [20] [21]. The silica gel-based separation requires 8 hours processing time and demonstrates good scalability for laboratory and pilot-scale operations [20]. The low energy consumption of 120 kJ/kg is offset by higher cost index of 3.2 due to solvent and adsorbent requirements [21].

Liquid-liquid extraction offers rapid separation with 2 hours processing time and excellent scalability characteristics [18] [22]. The method achieves 88% purity with 78% recovery yield while maintaining the lowest energy consumption of 45 kJ/kg [18]. The cost index of 0.8 makes extraction particularly attractive for preliminary purification steps [22].

XLogP3

Wikipedia

Dates

Explore Compound Types